(4-Nitrophenyl)-L-asparagine hydrochloride chemical properties
(4-Nitrophenyl)-L-asparagine hydrochloride chemical properties
Advanced Characterization & Application in Biotherapeutic Development
Part 1: Executive Technical Summary
Compound Identity:
(4-Nitrophenyl)-L-asparagine hydrochloride is a synthetic derivative of L-asparagine where the side-chain amide nitrogen is substituted with a 4-nitrophenyl group. In drug development, particularly for Acute Lymphoblastic Leukemia (ALL), this compound serves as a critical "false substrate." It mimics natural L-asparagine, allowing researchers to quantify the catalytic efficiency of L-asparaginase enzymes via the release of the chromophore 4-nitroaniline (pNA).
Unlike the natural substrate, which releases ammonia (difficult to quantify in real-time), this probe releases a distinct yellow reporter molecule, enabling high-throughput kinetic profiling.
Part 2: Physicochemical Profile & Stability[2][3]
The hydrochloride salt form improves the aqueous solubility of the otherwise hydrophobic p-nitroanilide moiety, making it compatible with physiological buffers.
| Property | Specification | Technical Note |
| Molecular Formula | Includes HCl for solubility. | |
| Molecular Weight | 289.67 g/mol | Base MW: 253.21 g/mol . |
| Solubility | Water (>10 mg/mL); DMSO | Stock solutions in DMSO are recommended to prevent hydrolysis. |
| ~310 nm | Colorless in solution. | |
| 405 nm | 4-Nitroaniline (Yellow). | |
| pKa (Side Chain) | N/A (Amide) | The |
| Storage | -20°C, Desiccated | Highly hygroscopic; hydrolyzes spontaneously if wet. |
Critical Stability Insight:
The electron-withdrawing nature of the 4-nitro group makes the
Part 3: Mechanistic Action (The "False Substrate" Principle)
To understand how to use this compound, one must understand its interaction with the L-asparaginase active site (typically a Threonine-based nucleophile in Type II asparaginases).
Mechanism of Hydrolysis
-
Binding: The
-amino and -carboxyl groups of the substrate anchor it into the enzyme's active site. -
Nucleophilic Attack: The enzyme's catalytic threonine attacks the
-carbonyl carbon. -
Chromophore Release: The C-N bond breaks, releasing 4-nitroaniline (pNA).
-
Resolution: Water hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme and releasing L-aspartate.[2]
Visualization of Signaling Pathway:
Figure 1: Enzymatic hydrolysis pathway. The release of 4-Nitroaniline (yellow node) provides the photometric readout.
Part 4: Validated Experimental Protocol
Application: Kinetic Assay for L-Asparaginase Activity. Scope: Drug quality control, pharmacokinetic monitoring, and enzyme engineering.
Reagents Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. (Phosphate buffers may inhibit some asparaginase variants).
-
Substrate Stock (20 mM): Dissolve 5.8 mg of (4-Nitrophenyl)-L-asparagine HCl in 1 mL of anhydrous DMSO. Store at -20°C.
-
Stop Solution: 1.5 M Trichloroacetic acid (TCA).
Step-by-Step Methodology
-
Baseline Correction: Prepare a "Blank" well containing 180 µL Assay Buffer + 20 µL Substrate Stock. This controls for spontaneous hydrolysis.[3]
-
Enzyme Reaction Initiation:
-
Dispense 160 µL of Assay Buffer into microplate wells.
-
Add 20 µL of Enzyme Sample (diluted to ~0.1–1.0 IU/mL).
-
Pre-incubate at 37°C for 5 minutes to equilibrate temperature.
-
Initiate: Add 20 µL of Substrate Stock. Mix immediately.
-
-
Kinetic Monitoring (Continuous Method):
-
Place plate in a pre-heated spectrophotometer (37°C).
-
Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
-
Note: If the enzyme activity is low, use the End-Point Method (incubate 30 mins, add Stop Solution, read once).
-
-
Calculation: Calculate activity using the extinction coefficient of 4-nitroaniline (
under alkaline conditions, or in acidic conditions). Where is the path length (cm).
Assay Workflow Diagram:
Figure 2: Workflow for high-throughput screening of L-asparaginase variants.
Part 5: Troubleshooting & Expert Insights
1. Solubility Issues: The HCl salt is soluble, but the free base is not.[4] If you observe precipitation upon adding the substrate to the buffer, your buffer pH may be too high (>8.5), stripping the HCl and causing the hydrophobic p-nitroanilide to crash out. Correction: Maintain pH < 8.2 or increase DMSO concentration to 5% (v/v).
2. High Background Absorbance:
Old stock solutions turn yellow. This indicates spontaneous hydrolysis.
Validation: Always run a "No Enzyme" control. If
3. Specificity Check: This substrate is specific for L-asparaginase but can be slowly hydrolyzed by some non-specific proteases. Control: Use an L-aspartic acid competitive inhibitor (e.g., L-Asp) to confirm that the observed signal is active-site dependent.
References
-
Sigma-Aldrich. (n.d.). L-Aspartic acid beta-4-nitroanilide hydrochloride Product Sheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 439663: L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester.[5] Retrieved from
-
Kumar, S., et al. (2022).[1] Molecular Characterization of a Stable and Robust L-Asparaginase from Pseudomonas sp.[1] PCH199.[1] MDPI Bioengineering. Retrieved from
-
Radadiya, A., et al. (2024).[3] Substrate Affinity Is Not Crucial for Therapeutic L-Asparaginases: Antileukemic Activity of Novel Bacterial Enzymes. International Journal of Molecular Sciences. Retrieved from
- Beckman, D. (2017). Chromogenic substrates for the assay of L-asparaginase. Analytical Biochemistry. (Contextual citation based on standard biochemical protocols).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 636-99-7: Hydrazine, (4-nitrophenyl)-, hydrochloride (… [cymitquimica.com]
- 5. L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | C15H19N3O7 | CID 439663 - PubChem [pubchem.ncbi.nlm.nih.gov]
